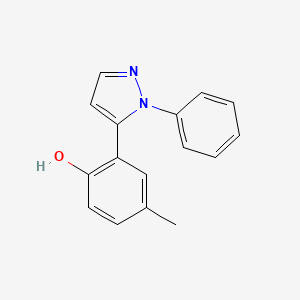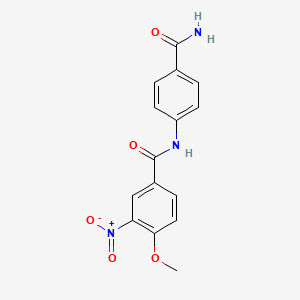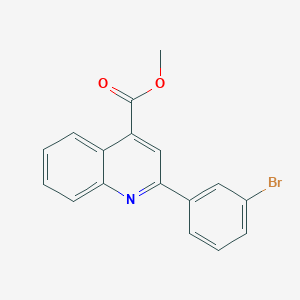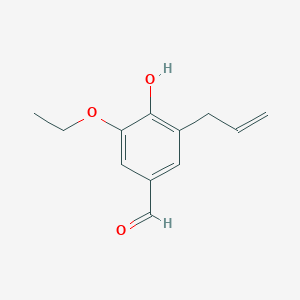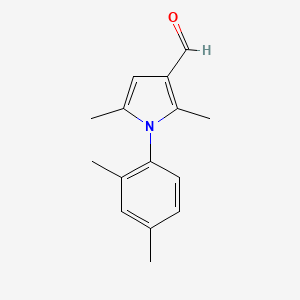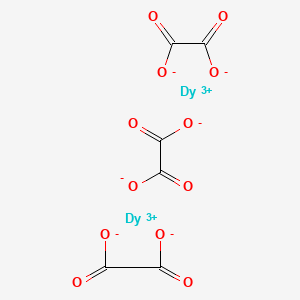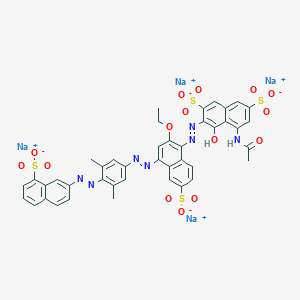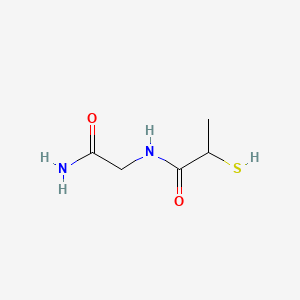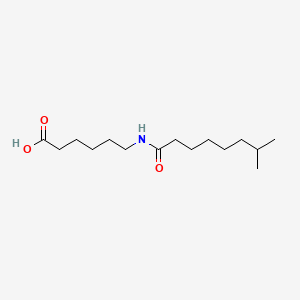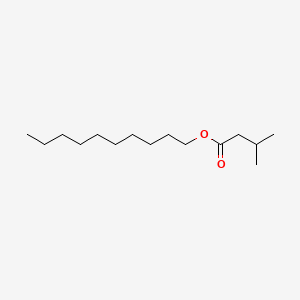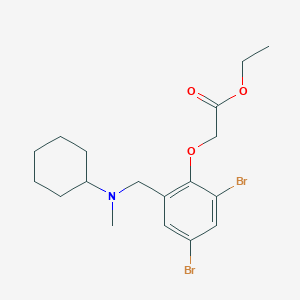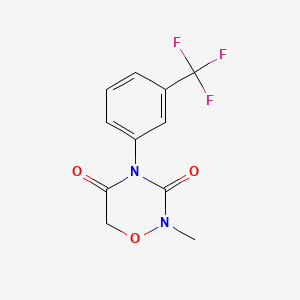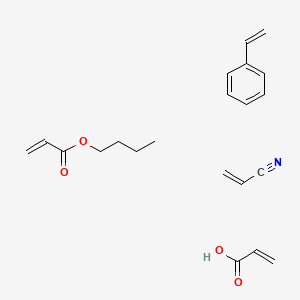
benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol is a complex organic compound with the molecular formula C31H28O8 and a molecular weight of 528.54900 . This compound is a polymer formed by the reaction of formaldehyde with various phenolic compounds, including benzene-1,3-diol, 3-phenylbenzene-1,2-diol, and 4-phenylbenzene-1,2,3-triol .
Vorbereitungsmethoden
The synthesis of benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol involves the polymerization of formaldehyde with the phenolic compounds mentioned above. The reaction typically occurs under acidic or basic conditions, which facilitate the formation of methylene bridges between the phenolic units . Industrial production methods often involve the use of catalysts to increase the reaction rate and yield .
Analyse Chemischer Reaktionen
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler phenolic structures.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function . The specific pathways involved depend on the biological context and the specific phenolic units present in the compound .
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol is unique due to its complex structure and the presence of multiple phenolic units. Similar compounds include:
Benzene-1,2-diol:
Benzene-1,3-diol:
Benzene-1,2,3-triol:
The uniqueness of this compound lies in its polymeric nature and the combination of different phenolic units, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
65876-95-1 |
|---|---|
Molekularformel |
C31H28O8 |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O3.C12H10O2.C6H6O2.CH2O/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8;13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;7-5-2-1-3-6(8)4-5;1-2/h1-7,13-15H;1-8,13-14H;1-4,7-8H;1H2 |
InChI-Schlüssel |
VBYAALRAZWIZFX-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O.C1=CC(=CC(=C1)O)O |
Kanonische SMILES |
C=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O.C1=CC(=CC(=C1)O)O |
Key on ui other cas no. |
65876-95-1 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


